molecular formula C14H12N2O2 B13840068 3-Cyclopropyl-3,4-dihydro-2H-1,3-oxazino[6,5-b]quinolin-2-one CAS No. 1214593-92-6

3-Cyclopropyl-3,4-dihydro-2H-1,3-oxazino[6,5-b]quinolin-2-one

Cat. No.: B13840068
CAS No.: 1214593-92-6
M. Wt: 240.26 g/mol
InChI Key: HXCFGHVYBHEWGP-UHFFFAOYSA-N
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Description

3-Cyclopropyl-3,4-dihydro-2H-1,3-oxazino[6,5-b]quinolin-2-one: is a heterocyclic compound that features a unique structure combining a quinoline moiety with an oxazine ring. This compound is of interest due to its potential biological and pharmacological activities, making it a valuable target for synthetic organic chemists and medicinal chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-3,4-dihydro-2H-1,3-oxazino[6,5-b]quinolin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a one-pot, three-component reaction involving aryl glyoxal monohydrates, 5-methylisoxazol-3-amine, and 4-hydroxyquinolin-2(1H)-one in the presence of a catalytic amount of DBU in a mixture of water and ethanol at 50°C has been reported to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of multicomponent reactions and cyclization processes can be scaled up for industrial applications. The availability of starting materials and the efficiency of the synthetic route are key factors in optimizing industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-3,4-dihydro-2H-1,3-oxazino[6,5-b]quinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the quinoline moiety, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline and oxazine derivatives, which can exhibit different biological activities.

Scientific Research Applications

3-Cyclopropyl-3,4-dihydro-2H-1,3-oxazino[6,5-b]quinolin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique structure makes it a candidate for the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-3,4-dihydro-2H-1,3-oxazino[6,5-b]quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-1,3-oxazino[5,6-c]quinoline: Another oxazine-quinoline derivative with similar structural features.

    3,4-Dihydro-2H-1,4-oxazino[2,3-f]quinazoline: A related compound with a different ring fusion pattern.

Uniqueness

3-Cyclopropyl-3,4-dihydro-2H-1,3-oxazino[6,5-b]quinolin-2-one is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity

Properties

CAS No.

1214593-92-6

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

3-cyclopropyl-4H-[1,3]oxazino[6,5-b]quinolin-2-one

InChI

InChI=1S/C14H12N2O2/c17-14-16(11-5-6-11)8-10-7-9-3-1-2-4-12(9)15-13(10)18-14/h1-4,7,11H,5-6,8H2

InChI Key

HXCFGHVYBHEWGP-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CC3=CC4=CC=CC=C4N=C3OC2=O

Origin of Product

United States

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